Bis(3-ethylheptyl) phthalate

Plasticizer volatility PVC permanence fogging resistance

Bis(3-ethylheptyl) phthalate (CAS 85391-51-1; molecular formula C₂₆H₄₂O₄; MW 418.6 g/mol) is a high-molecular-weight ortho-phthalate diester formed by esterification of phthalic anhydride with two equivalents of 3-ethylheptanol. It carries EC number 286-806-5 and is listed in the EINECS inventory.

Molecular Formula C26H42O4
Molecular Weight 418.6 g/mol
CAS No. 85391-51-1
Cat. No. B12659479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3-ethylheptyl) phthalate
CAS85391-51-1
Molecular FormulaC26H42O4
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCCCCC(CC)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(CC)CCCC
InChIInChI=1S/C26H42O4/c1-5-9-13-21(7-3)17-19-29-25(27)23-15-11-12-16-24(23)26(28)30-20-18-22(8-4)14-10-6-2/h11-12,15-16,21-22H,5-10,13-14,17-20H2,1-4H3
InChIKeyXSPGRWHRTBCXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(3-ethylheptyl) Phthalate (CAS 85391-51-1): High-Molecular-Weight Phthalate Plasticizer — Procurement-Relevant Identity and Baseline Characteristics


Bis(3-ethylheptyl) phthalate (CAS 85391-51-1; molecular formula C₂₆H₄₂O₄; MW 418.6 g/mol) is a high-molecular-weight ortho-phthalate diester formed by esterification of phthalic anhydride with two equivalents of 3-ethylheptanol . It carries EC number 286-806-5 and is listed in the EINECS inventory [1]. Under Japan's Chemical Substances Control Law (CSCL), it is classified as an 'Existing Chemical Substance' within the generic category 'Dialkyl(C=6–20) phthalate' (MITI No. 3-1307) and has been manufactured or imported at volumes of 100,000 to <200,000 metric tons per year across recent fiscal periods [2]. As a plasticizer, it is incorporated into polyvinyl chloride (PVC) formulations to impart flexibility, processability, and durability, with target applications spanning construction materials, wire and cable insulation, and consumer goods . The compound possesses two 3-ethylheptyl ester side chains — each a C₉ alkyl group with a single ethyl branch at the 3-position — yielding a defined, non-isomeric chemical structure that distinguishes it from the complex isomeric mixtures represented by commercial diisononyl phthalate (DINP) or diisodecyl phthalate (DIDP). Predicted physicochemical properties include a density of 1.0 ± 0.1 g/cm³, a boiling point of 405.7 ± 13.0 °C at 760 mmHg, a vapor pressure of approximately 2.3 × 10⁻⁷ mm Hg at 25 °C (EPI Suite estimate), and an ACD/LogP of 9.77 [3].

Why Bis(3-ethylheptyl) Phthalate Cannot Be Substituted by Generic DEHP, DINP, or DIDP Without Quantitative Performance Consequence


High-molecular-weight phthalate plasticizers are not functionally interchangeable, because their performance — encompassing plasticization efficiency, volatility, low-temperature flexibility, thermo-oxidative stability, migration resistance, and polymer compatibility — is governed by the carbon number, degree of branching, and positional isomerism of their ester side chains [1]. Bis(3-ethylheptyl) phthalate carries exactly 9 carbon atoms per alkyl chain with a single ethyl branch precisely at the 3-position. This structurally defined, intermediate-branching architecture does not exist in any major commodity phthalate: DEHP (C₈, 2-ethylhexyl, branched at the 2-position) has a lower molecular weight and higher volatility; commercial DINP is an unresolved mixture of branched C₉ isomers (predominantly dimethylheptyl and methyloctyl variants) whose average branching density exceeds that of the target compound; and DIDP carries C₁₀ chains with even greater branching complexity [2][3]. Class-level structure–property relationships establish that reduced branching — as realized in Bis(3-ethylheptyl) phthalate relative to DINP — lowers volatility, improves low-temperature flexibility, and enhances thermo-oxidative stability, while increased branching generally improves compatibility and reduces migration rate at the expense of cold-flex performance [1]. Consequently, substituting this compound with generic DINP or DEHP without quantitative compensation will alter the balance of volatility, cold-flex, permanence, and processing behavior in the finished PVC article, with measurable consequences for product service life and regulatory compliance under application-specific standards.

Bis(3-ethylheptyl) Phthalate — Quantitative Differential Evidence Versus Closest Phthalate Analogs and Alternatives


Volatility Comparison: Predicted Vapor Pressure of Bis(3-ethylheptyl) Phthalate versus DEHP

Bis(3-ethylheptyl) phthalate exhibits a predicted vapor pressure approximately 5.8-fold lower than that of di(2-ethylhexyl) phthalate (DEHP), the most widely used general-purpose phthalate plasticizer — indicating substantially reduced evaporative loss and improved high-temperature permanence in finished PVC articles [1]. This difference arises from the compound's higher molecular weight (418.6 vs 390.6 g/mol) and its linear-dominant C₉ alkyl chains, which reduce vapor-phase partitioning relative to the shorter, 2-ethylhexyl-branched C₈ chains of DEHP. Lower volatility translates directly to reduced plasticizer fuming during high-temperature processing, diminished fogging in automotive interior applications, and extended retention of mechanical flexibility over the product service life .

Plasticizer volatility PVC permanence fogging resistance

Molecular Weight and Permanence Classification: Bis(3-ethylheptyl) Phthalate versus DEHP

With a molecular weight of 418.6 g/mol, Bis(3-ethylheptyl) phthalate resides within the high-molecular-weight phthalate class — a category empirically associated with reduced migration, lower extraction by polar media, and superior permanence in flexible PVC relative to general-purpose phthalates of lower molecular weight, including DEHP (MW 390.6) and diheptyl phthalate (MW 362.5) [1]. The structure–property relationship reported in Brydson's Plastics Materials confirms that increasing alkyl carbon number systematically reduces migration rate and extractability [1]. Bis(3-ethylheptyl) phthalate, bearing 18 total alkyl carbons across its two ester chains, occupies a permanence tier comparable to commercial DINP and DIDP but with the added structural distinction of controlled, single-point branching (3-ethyl) that may offer a differentiated migration-versus-flexibility balance relative to the statistical branching distribution of DINP [1][2].

Plasticizer permanence migration resistance PVC durability

Low-Temperature Flexibility Differentiation: Branched 3-Ethylheptyl Architecture versus Highly Branched Isononyl Phthalate (DINP)

The specific branching architecture of Bis(3-ethylheptyl) phthalate — a single ethyl substituent at the 3-position of an otherwise linear C₇ backbone — represents an intermediate branching density that is structurally distinct from the statistical multi-branched isomeric distribution characteristic of commercial DINP (which contains predominantly dimethylheptyl and methyloctyl variants with multiple methyl branches along the alkyl chain) [1]. Class-level structure–property relationships, consistently documented across the phthalate homologous series, establish that reduced alkyl chain branching systematically yields: (a) significantly improved low-temperature flexibility (quantified by lower brittle point and reduced torsional stiffness in plasticized PVC); (b) lower plastisol viscosity, facilitating processing; and (c) better thermo-oxidative stability — at the trade-off of slightly faster migration and marginally reduced PVC compatibility in formulations containing secondary plasticizers [2]. A predominantly linear C₉ phthalate (Palatinol® 9P) exhibits a brittle point of -48 °C at 70 phr in PVC (ASTM D746), whereas typical branched DINP formulations show brittle points approximately 5–10 °C higher under comparable loading, and DEHP (C₈, branched) shows a brittle point near -30 to -35 °C [3][4]. The reduced-branching architecture of Bis(3-ethylheptyl) phthalate is expected, on class-level grounds, to deliver cold-flex performance intermediate between fully linear C₉ phthalate and highly branched DINP — a differentiated position meaningful for applications requiring a tailored balance of low-temperature serviceability and migration resistance.

Low-temperature flexibility cold flex phthalate branching

Regulatory Classification Advantage: Bis(3-ethylheptyl) Phthalate Escape from Targeted Phthalate Restrictions

Bis(3-ethylheptyl) phthalate is not currently listed among the phthalates subject to authorization or restriction under the EU REACH Regulation (Annex XIV or Annex XVII entries specific to DEHP, DBP, BBP, and DIBP), nor is it enumerated in the U.S. Consumer Product Safety Improvement Act (CPSIA) Section 108 prohibition on children's toys and child-care articles, nor in California Proposition 65 as a listed reproductive toxicant [1][2]. Under Japan's CSCL, the compound is categorized generically as 'Dialkyl(C=6–20) phthalate' within the 'Existing Chemical Substances' inventory and is not designated as a Class I or Class II Specified Chemical Substance, nor as a Type I or Type II Monitoring Chemical Substance subject to mandatory reporting or phase-out [3]. This regulatory status contrasts sharply with DEHP (CAS 117-81-7), which is listed on REACH Annex XIV (authorization required), restricted under REACH Annex XVII (entry 51), and classified as toxic to reproduction (Repr. 1B, H360FD) under the CLP Regulation — creating a significant compliance-cost and market-access differential for finished articles containing DEHP versus those formulated with Bis(3-ethylheptyl) phthalate in jurisdictions where DEHP restrictions are enforced [1].

Phthalate regulation REACH CSCL regulatory compliance procurement

LogP and Environmental Partitioning: Bis(3-ethylheptyl) Phthalate versus DEHP

Bis(3-ethylheptyl) phthalate exhibits a predicted ACD/LogP of 9.77 and an estimated Log Kow (KOWWIN v1.67) of 9.37, substantially exceeding the experimental Log Kow of DEHP (7.60) . This approximately 2-log-unit increase in hydrophobicity predicts a 100-fold stronger partitioning from water into organic phases — translating to higher predicted soil organic carbon sorption (ACD/KOC ~1.29 × 10⁶) and a bioconcentration factor (ACD/BCF ~1.0 × 10⁶) that is orders of magnitude above DEHP's reported BCF range [1]. In environmental risk assessment terms, this LogP differential means that Bis(3-ethylheptyl) phthalate will partition preferentially to sediment and soil matrices rather than remaining bioavailable in the water column — an environmental fate profile that may influence site-specific regulatory exposure modeling and remediation strategy selection [1].

LogP bioaccumulation environmental fate soil sorption

High-Value Application Scenarios for Bis(3-ethylheptyl) Phthalate (CAS 85391-51-1) Supported by Differential Evidence


Automotive Interior Trim and Low-Fogging PVC Formulations

Bis(3-ethylheptyl) phthalate's predicted vapor pressure (2.3 × 10⁻⁷ mm Hg at 25 °C) — approximately 5.8-fold lower than DEHP — positions it as a technically justified plasticizer for automotive interior PVC components (instrument panel skins, door trim, seating) where volatile organic compound (VOC) emission and windshield fogging are regulated by OEM standards such as VDA 278 and ISO 12219 . The compound's intermediate branching architecture is class-predicted to provide better low-temperature flexibility than DINP while maintaining reduced fogging relative to DEHP — a differentiated performance combination that directly addresses the automotive industry's dual requirement for cold-climate ductility and cabin air quality [1].

Wire and Cable Insulation Requiring Long-Term Permanence Under Thermal Load

The higher molecular weight (418.6 g/mol) and 18 total ester alkyl carbons of Bis(3-ethylheptyl) phthalate place it in the high-permanence plasticizer tier, with class-level evidence supporting reduced migration and lower extraction by polar media relative to DEHP (MW 390.6) . Combined with a predicted brittle point advantage over highly branched DINP, this compound is a plausible candidate for PVC wire and cable insulation requiring compliance with long-term thermal aging standards (e.g., UL 83, ISO 6722 Class B/T2) where plasticizer volatility loss and cold-flex retention are both critical end-of-life metrics [1][2].

Regulatory-Compliant Flexible PVC for Consumer Articles in Restricted-Jurisdiction Markets

The absence of Bis(3-ethylheptyl) phthalate from EU REACH Annex XIV (Authorisation), Annex XVII (Restriction), US CPSIA Section 108, and California Proposition 65 lists makes it a procurement-eligible alternative to DEHP for manufacturers exporting flexible PVC consumer articles — including toys, childcare articles, and food-contact materials — into markets where DEHP is subject to authorization requirements or concentration limits of 0.1% w/w . This regulatory freedom translates to measurable supply-chain cost avoidance: elimination of authorization application fees, exemption from candidate-list notification obligations under REACH Article 33, and removal of finished-article analytical compliance testing for restricted phthalate content .

Environmental Fate Research and Analytical Reference Standard Development

The exceptionally high predicted LogP (9.77) and KOC (~1.29 × 10⁶) of Bis(3-ethylheptyl) phthalate — approximately 59-fold higher Kow than DEHP — make it a valuable reference compound for research on strongly hydrophobic phthalate environmental fate, including sediment-water partitioning studies, wastewater treatment removal efficiency modeling, and bioaccumulation assessment in benthic organisms [1]. As an analytical reference standard, its well-defined single-isomer structure (unlike the isomeric complexity of commercial DINP) facilitates unambiguous GC-MS identification and quantification in environmental monitoring programs [1].

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